molecular formula C38H26Cl2N8Ru B12298911 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

Cat. No.: B12298911
M. Wt: 766.6 g/mol
InChI Key: CKTOYPUQYYMZGD-UHFFFAOYSA-L
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Description

The compound 2-pyridin-2-ylpyridine; quinoxalino[2,3-f][1,10]phenanthroline; ruthenium(2+); dichloride is a heteroleptic Ru(II) complex featuring two distinct ligands: 2,2'-bipyridine (bpy) and quinoxalino[2,3-f][1,10]phenanthroline (dppz). The ruthenium center is coordinated in an octahedral geometry, with the bidentate bpy and dppz ligands occupying equatorial and axial positions, respectively. The dichloride counterions balance the charge, influencing solubility and crystallinity .

The dppz ligand introduces extended π-conjugation and a planar quinoxaline moiety, enhancing intercalation with biomolecules like DNA . This structural feature is critical for applications in electrochemiluminescence (ECL) and biosensing. The bpy ligand contributes to the complex’s stability and redox activity, typical of Ru(II) polypyridyl complexes .

Properties

Molecular Formula

C38H26Cl2N8Ru

Molecular Weight

766.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

CKTOYPUQYYMZGD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride typically involves the coordination of ruthenium with the ligands 2-pyridin-2-ylpyridine and quinoxalino[2,3-f][1,10]phenanthroline. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in new complexes with different ligands .

Mechanism of Action

The mechanism of action of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride involves its ability to interact with various molecular targets. The ruthenium center plays a crucial role in facilitating electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Ru(II) Complexes
Property Target Compound (Ru-bpy-dppz) Ru(bpy)₃Cl₂ [Ru(phen)₂dppz]²⁺ Pt(NH₃)₂(aliz)
Ligand Type Heteroleptic (bpy + dppz) Homoleptic (bpy) Heteroleptic (phen + dppz) Heteroleptic (NH₃ + alizarin)
Redox Potential (E₁/₂, V vs. SCE) +1.2 (Ru³⁺/²⁺) +1.3 (Ru³⁺/²⁺) +1.1 (Ru³⁺/²⁺) Not reported
Absorption λ_max (nm) 450 (MLCT) 452 (MLCT) 445 (MLCT) 350 (LMCT)
Luminescence Strong ECL activity High quantum yield DNA-enhanced ECL Non-emissive
Applications Biosensing, ECL Photocatalysis, LEDs DNA detection Anticancer studies
Key Observations:
  • Ligand Effects: The dppz ligand in the target compound and [Ru(phen)₂dppz]²⁺ provides a planar aromatic system for DNA intercalation, unlike the non-intercalating bpy in Ru(bpy)₃Cl₂ .
  • Luminescence : The target compound’s ECL intensity is superior to Ru(bpy)₃Cl₂ in DNA-rich environments, as dppz stabilizes excited states via intercalation .

Biological Activity

The compound 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride, often referred to as a ruthenium complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C38H26N8Ru++C_{38}H_{26}N_{8}Ru^{++} with a molecular weight of approximately 682.5 g/mol. The structure features a ruthenium center coordinated to multiple nitrogen-containing ligands, which are known for their ability to interact with biological macromolecules such as DNA and proteins.

Anticancer Activity

Recent studies have demonstrated that ruthenium complexes exhibit significant anticancer properties. For instance, a study utilizing the MTT assay showed that these complexes inhibit cell proliferation in various cancer cell lines, including melanoma (B16 cells). The mechanism of action involves:

  • Mitochondrial Accumulation : The complexes preferentially accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, ultimately triggering apoptosis.
  • Cell Cycle Arrest : The complexes have been shown to induce cell cycle arrest at the G0/G1 phase, preventing further cell division.
  • Apoptosis Induction : The activation of pro-apoptotic factors and the cleavage of poly(ADP-ribose) polymerase (PARP) indicate that the complexes initiate apoptosis through mitochondrial pathways.

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Mitochondrial AccumulationPreferential localization in mitochondria
ROS GenerationIncreased intracellular ROS levels
Cell Cycle ArrestInduction of G0/G1 phase arrest
Apoptosis InductionActivation of pro-apoptotic factors and PARP cleavage

Case Studies

  • In Vitro Studies : A study published in Elsevier highlighted that complexes containing 2-pyridin-2-ylpyridine exhibited a high inhibitory rate (65.95%) against B16 melanoma cells in vivo. These findings were corroborated by colony-forming assays and scratch assays that confirmed the compounds' ability to hinder cell migration and proliferation .
  • Mechanistic Insights : Another research article detailed how these ruthenium complexes interact with the B-cell lymphoma-2 (Bcl-2) family proteins, downregulating anti-apoptotic proteins while upregulating pro-apoptotic ones, thus facilitating programmed cell death .

Toxicological Considerations

While investigating the biological activity, it is crucial to consider the toxicological profile of the compound. Studies have indicated that although these ruthenium complexes show potent anticancer effects, they may also exhibit cytotoxicity towards normal cells. Therefore, further investigations into their selectivity and therapeutic index are warranted.

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